molecular formula C12H21IO B2574007 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane CAS No. 1864547-58-9

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane

Cat. No.: B2574007
CAS No.: 1864547-58-9
M. Wt: 308.203
InChI Key: LJBPTJHRFJGHLY-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an iodomethyl group attached to an oxaspiro structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane typically involves the reaction of a suitable precursor with iodine and a base. One common method involves the use of a spirocyclic ketone as the starting material. The ketone undergoes a halogenation reaction with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and organic solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the iodine atom, resulting in the formation of a spirocyclic hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of spirocyclic amines, thiols, or ethers.

    Oxidation: Formation of spirocyclic alcohols or ketones.

    Reduction: Formation of spirocyclic hydrocarbons.

Scientific Research Applications

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds. It serves as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane largely depends on its chemical reactivity. The iodomethyl group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows the compound to interact with biological molecules, potentially disrupting cellular processes. The spirocyclic structure also contributes to its stability and ability to interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Iodomethyl)-2-oxaspiro[4.7]dodecane-1,6-dione: Another spirocyclic compound with similar structural features but different functional groups.

    Adamantane Derivatives: Compounds with a similar cage-like structure, often used in drug development and materials science.

Uniqueness

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane is unique due to its specific combination of an iodomethyl group and an oxaspiro structure. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(iodomethyl)-1-oxaspiro[4.7]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IO/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBPTJHRFJGHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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